molecular formula C30H26N8O2 B587509 Nevirapine Dimer CAS No. 1391054-30-0

Nevirapine Dimer

Numéro de catalogue: B587509
Numéro CAS: 1391054-30-0
Poids moléculaire: 530.592
Clé InChI: VFSORHKBMAYNJL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Nevirapine Dimer is a compound formed by the dimerization of nevirapine molecules. Nevirapine itself is a non-nucleoside reverse transcriptase inhibitor used in the treatment of Human Immunodeficiency Virus (HIV) infection. The dimerization of nevirapine involves the formation of hydrogen bonds between two nevirapine molecules, resulting in a stable dimeric structure. This dimerization can influence the pharmacokinetic and pharmacodynamic properties of the drug.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of Nevirapine Dimer typically involves the crystallization of nevirapine under specific conditions that promote dimer formation. The process can be influenced by factors such as solvent choice, temperature, and concentration. For instance, recrystallization from solvents like ethanol or methanol can lead to the formation of this compound through hydrogen bonding interactions .

Industrial Production Methods: Industrial production of this compound may involve continuous synthesis techniques. One such method includes the use of nicotinonitrile precursors, which are strategic building blocks for nevirapine synthesis. The process involves multiple steps, including bromination and crystallization, to achieve high-purity nevirapine and its dimer forms .

Analyse Des Réactions Chimiques

Types of Reactions: Nevirapine Dimer can undergo various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: Substitution reactions can occur at specific sites on the nevirapine molecule, leading to the formation of substituted dimers.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents can be used for substitution reactions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and pharmacological properties .

Applications De Recherche Scientifique

Nevirapine Dimer has several scientific research applications, including:

Mécanisme D'action

Nevirapine Dimer exerts its effects by binding to the reverse transcriptase enzyme of the HIV virus. This binding disrupts the enzyme’s catalytic site, inhibiting the RNA-dependent and DNA-dependent DNA polymerase activities. As a result, the replication of the HIV virus is blocked. The dimerization of nevirapine can enhance its binding affinity and stability, potentially improving its antiviral activity .

Comparaison Avec Des Composés Similaires

    Efavirenz: Another non-nucleoside reverse transcriptase inhibitor with a different chemical structure but similar mechanism of action.

    Delavirdine: Shares a similar mechanism of action but differs in its chemical structure and pharmacokinetic properties.

    Etravirine: A newer non-nucleoside reverse transcriptase inhibitor with enhanced resistance profiles.

Uniqueness of Nevirapine Dimer: this compound is unique due to its dimeric structure, which can influence its pharmacokinetic and pharmacodynamic properties. The dimerization can enhance the stability and binding affinity of nevirapine, potentially leading to improved therapeutic outcomes .

Propriétés

IUPAC Name

2-cyclopropyl-14-(2-cyclopropyl-7-methyl-10-oxo-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-14-yl)-7-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26N8O2/c1-15-11-13-31-27-23(15)35-29(39)19-7-9-21(33-25(19)37(27)17-3-4-17)22-10-8-20-26(34-22)38(18-5-6-18)28-24(36-30(20)40)16(2)12-14-32-28/h7-14,17-18H,3-6H2,1-2H3,(H,35,39)(H,36,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFSORHKBMAYNJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC=C1)N(C3=C(C=CC(=N3)C4=NC5=C(C=C4)C(=O)NC6=C(C=CN=C6N5C7CC7)C)C(=O)N2)C8CC8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26N8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1391054-30-0
Record name Nevirapine dimer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391054300
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NEVIRAPINE DIMER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X80TT3NB1T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.